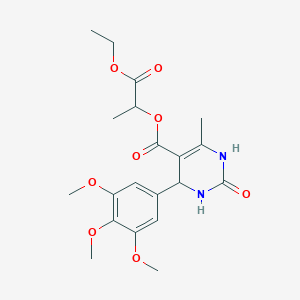
3-Cyclohexyl-2-(4-nitrophenyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ciclohexil-2-(4-nitrofenil)-1,3-tiazolidin-4-ona es un compuesto heterocíclico que presenta un anillo de tiazolidinona sustituido con un grupo ciclohexilo y un grupo nitrofenilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-Ciclohexil-2-(4-nitrofenil)-1,3-tiazolidin-4-ona típicamente implica la ciclización de precursores apropiados bajo condiciones específicas. Un método común implica la reacción de ciclohexilamina con 4-nitrobenzaldehído para formar un intermedio de imina, que luego se somete a ciclización con ácido tioglicólico para producir el compuesto de tiazolidinona deseado. La reacción generalmente se lleva a cabo bajo condiciones de reflujo en presencia de un solvente adecuado como etanol o metanol.
Métodos de Producción Industrial
La producción industrial de 3-Ciclohexil-2-(4-nitrofenil)-1,3-tiazolidin-4-ona puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento del proceso. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Ciclohexil-2-(4-nitrofenil)-1,3-tiazolidin-4-ona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo nitro se puede reducir a un grupo amino bajo condiciones apropiadas.
Reducción: El anillo de tiazolidinona se puede reducir a un anillo de tiazolidina.
Sustitución: El grupo nitro se puede sustituir con otros grupos funcionales a través de reacciones de sustitución aromática nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en presencia de una base como hidróxido de sodio.
Principales Productos Formados
Oxidación: Formación de 3-Ciclohexil-2-(4-aminofenil)-1,3-tiazolidin-4-ona.
Reducción: Formación de 3-Ciclohexil-2-(4-nitrofenil)-1,3-tiazolidina.
Sustitución: Formación de varias tiazolidinonas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como agente antimicrobiano y anticancerígeno.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo efectos antiinflamatorios y analgésicos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 3-Ciclohexil-2-(4-nitrofenil)-1,3-tiazolidin-4-ona implica su interacción con dianas moleculares y vías específicas. Por ejemplo, su actividad antimicrobiana puede atribuirse a su capacidad para interrumpir las membranas celulares bacterianas o inhibir enzimas esenciales. En el contexto de la actividad anticancerígena, el compuesto puede inducir apoptosis o inhibir la proliferación celular al atacar vías de señalización específicas.
Comparación Con Compuestos Similares
Compuestos Similares
- 3-Ciclohexil-2-(4-aminofenil)-1,3-tiazolidin-4-ona
- 3-Ciclohexil-2-(4-nitrofenil)-1,3-tiazolidina
- 3-Ciclohexil-2-(4-clorofenil)-1,3-tiazolidin-4-ona
Unicidad
3-Ciclohexil-2-(4-nitrofenil)-1,3-tiazolidin-4-ona es único debido a la presencia tanto de un grupo ciclohexilo como de un grupo nitrofenilo, que confieren propiedades químicas y biológicas específicas. La combinación de estos sustituyentes puede mejorar la estabilidad, reactividad y potenciales efectos terapéuticos del compuesto en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C15H18N2O3S |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
3-cyclohexyl-2-(4-nitrophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H18N2O3S/c18-14-10-21-15(16(14)12-4-2-1-3-5-12)11-6-8-13(9-7-11)17(19)20/h6-9,12,15H,1-5,10H2 |
Clave InChI |
QVHCHTNCTBYPLL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C(SCC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dibromo-6-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11682296.png)
![2-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11682302.png)
![morpholin-4-yl[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone](/img/structure/B11682309.png)
![3-[(4-ethoxyphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11682310.png)
![2-[(Butan-2-ylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11682315.png)
![Tetramethyl 5',5'-dimethyl-6'-(2-methylpropanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11682318.png)
![2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)quinazolin-4(3H)-one](/img/structure/B11682320.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682334.png)
![methyl 4-[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11682342.png)
![5-nitro-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11682343.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11682359.png)
![(5Z)-3-ethyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682366.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide](/img/structure/B11682373.png)

